molecular formula C14H16ClNO B4776915 (2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one

(2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one

Cat. No.: B4776915
M. Wt: 249.73 g/mol
InChI Key: CCEUPEQUNNZMDJ-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one is an organic compound characterized by a cyclohexanone core with a substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one typically involves the condensation of 3-chloro-2-methylaniline with cyclohexanone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include N-oxide derivatives, amines, and various substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. Researchers investigate its efficacy and safety in treating various diseases, including infections and cancer.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of products with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in structure but with two chlorine atoms on the aniline ring.

    Methylaniline: Lacks the chloro substituent but has a similar aniline core.

    Cyclohexanone Derivatives: Compounds with similar cyclohexanone cores but different substituents.

Uniqueness

(2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one is unique due to the specific combination of its chloro and methyl substituents on the aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c1-10-12(15)6-4-7-13(10)16-9-11-5-2-3-8-14(11)17/h4,6-7,9,16H,2-3,5,8H2,1H3/b11-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEUPEQUNNZMDJ-LUAWRHEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC=C2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/C=C\2/CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one
Reactant of Route 2
Reactant of Route 2
(2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one
Reactant of Route 3
Reactant of Route 3
(2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one
Reactant of Route 4
Reactant of Route 4
(2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one
Reactant of Route 5
Reactant of Route 5
(2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one
Reactant of Route 6
Reactant of Route 6
(2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.